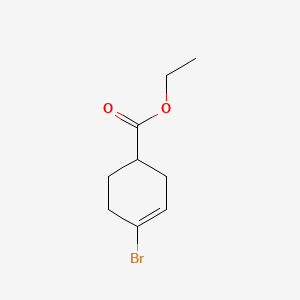

Ethyl 4-bromocyclohex-3-ene-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-bromocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C9H13BrO2 It is a derivative of cyclohexene, featuring a bromine atom at the fourth position and an ethyl ester group at the first position of the cyclohexene ring

Synthetic Routes and Reaction Conditions:

Bromination of Cyclohexene: The synthesis typically begins with the bromination of cyclohexene to introduce the bromine atom at the desired position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

Esterification: The brominated cyclohexene is then subjected to esterification with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Reduction Reactions: The compound can be reduced to form ethyl cyclohex-3-ene-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

Substitution: Ethyl 4-hydroxycyclohex-3-ene-1-carboxylate.

Reduction: Ethyl cyclohex-3-ene-1-carboxylate.

Oxidation: 4-bromocyclohex-3-ene-1-carboxylic acid.

Aplicaciones Científicas De Investigación

Chemistry: Ethyl 4-bromocyclohex-3-ene-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic chemistry.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmacologically active molecules. It may be used in the development of drugs targeting specific biological pathways.

Industry: The compound finds applications in the production of agrochemicals, fragrances, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various industrial products.

Mecanismo De Acción

The mechanism by which ethyl 4-bromocyclohex-3-ene-1-carboxylate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. In reduction reactions, the compound gains electrons, resulting in the removal of the bromine atom and the formation of a more saturated product.

Comparación Con Compuestos Similares

Ethyl 4-chlorocyclohex-3-ene-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Ethyl 4-fluorocyclohex-3-ene-1-carboxylate: Contains a fluorine atom at the fourth position.

Ethyl 4-iodocyclohex-3-ene-1-carboxylate: Features an iodine atom at the fourth position.

Uniqueness: Ethyl 4-bromocyclohex-3-ene-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s behavior in chemical reactions, making it a versatile intermediate in organic synthesis.

Actividad Biológica

Ethyl 4-bromocyclohex-3-ene-1-carboxylate is a compound of interest in organic chemistry and medicinal research due to its unique structure and potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Molecular Formula : C9H11BrO2

- Molecular Weight : 233.10 g/mol

- CAS Number : 1365272-96-3

The compound features a bromine atom attached to a cyclohexene ring, which contributes to its reactivity and potential biological interactions.

Synthesis

This compound can be synthesized through various methods, often involving bromination of cyclohexene derivatives. The synthetic pathways typically include:

- Bromination of Cyclohexene : Utilizing bromine or N-bromosuccinimide (NBS) in the presence of solvents such as dichloromethane.

- Esterification : Reaction with ethyl chloroformate or ethanol to form the ester linkage.

Biological Activity

The biological activity of this compound has been explored in several studies, indicating a range of pharmacological effects:

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For example, studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to disease pathways. For instance, it has shown potential as an inhibitor of certain kinases involved in cancer progression, although further research is required to elucidate its mechanism and specificity .

Study 1: Antimicrobial Efficacy

A study published in Journal of Organic Chemistry evaluated the antimicrobial activity of several halogenated cycloalkenes, including this compound. The results indicated that this compound exhibited notable inhibitory effects on bacterial growth, particularly against E. coli, suggesting its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Activity

In another investigation reported in Cancer Research, researchers assessed the cytotoxic effects of this compound on human breast cancer cell lines. The findings revealed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers, highlighting its potential role in cancer therapy .

Comparative Analysis of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Potential | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Potential |

| Similar Brominated Compounds | High | Moderate | Low |

| Non-Halogenated Cycloalkenes | Low | Low | Variable |

Propiedades

IUPAC Name |

ethyl 4-bromocyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h5,7H,2-4,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGPAKUOUAFRNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=CC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742930 |

Source

|

| Record name | Ethyl 4-bromocyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-96-3 |

Source

|

| Record name | Ethyl 4-bromocyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.